2,4,6-Trimethylhept-3-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

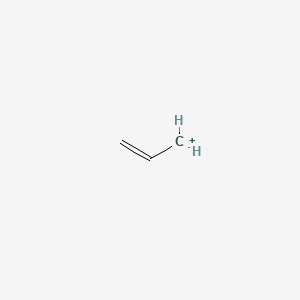

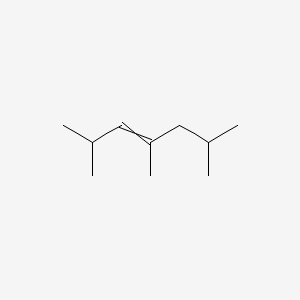

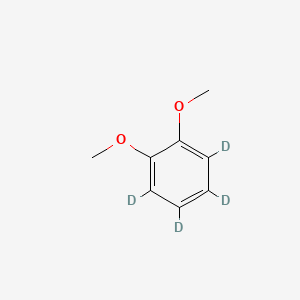

2,4,6-Trimethylhept-3-ene is a chemical compound with the molecular formula C10H20 . It has an average mass of 140.266 Da and a monoisotopic mass of 140.156494 Da .

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylhept-3-ene consists of a seven-carbon chain with three methyl groups attached at the 2nd, 4th, and 6th carbon atoms . The double bond is located at the 3rd carbon atom .Scientific Research Applications

Synthesis of Complex Organic Compounds : It has been used in the synthesis of complex organic compounds like (±)‐Modhephene, which is synthesized from trimethylpentalenone. This process involves a smooth 1,4-addition/enolate trapping and a stereoselective intramolecular ene-reaction (Oppolzer & Bättig, 1981).

Synthesis of Functionalized Bicyclo[3.2.1]octane Systems : Another application is in the synthesis of functionalized bicyclo[3.2.1]octanes, where it undergoes acylation without skeletal rearrangement. This contrasts with the acylation of other similar compounds, demonstrating its unique reactivity (Patil & Nagendrappa, 2002).

Incorporation into α‐Pinene via β‐Elimination : The compound is also involved in the synthesis of isomers like 3-iodo-2,6,6-trimethylbicyclo[3.1.1]hept-2-ene, which is synthesized through a process involving hydrazine and iodine. This showcases its versatility in creating diverse structural isomers (Kilbas, Azizoglu, & Balcı, 2006).

Ene Reactions with Dienophiles : It is also used in ene reactions with dienophiles. For example, 3,7,7-Trimethyl-4-methylenebicyclo[4.1.0]hept-2-ene reacts with dienophiles leading to various adducts. This process demonstrates its potential in synthetic organic chemistry (Askani & Wieduwilt, 1986).

Synthesis of Disubstituted 4-Methylenetetrahydropyrans : It has been used in the synthesis of cis-2,6-disubstituted 4-methylenetetrahydropyrans, which are of interest in the synthesis of bryostatins. This involves a combination of ‘ene’ reactions and an intramolecular oxy-Michael reaction (Gill, Taylor, & Thomas, 2011).

NMR Studies on Cyclic Compounds : The compound has been studied using NMR spectroscopy to understand the conformation of cyclic compounds like car-3-ene. This kind of study is crucial for elucidating the structural aspects of organic molecules (Abraham, Cooper, & Whittaker, 1973).

Synthesis of Benzene Tris-Annelated Compounds : It has been used in the trimerization and subsequent cyclization processes to synthesize compounds like 1,2:3,4:5,6-tris(bicyclo[2.2.2]oct-2-eno)benzene, demonstrating its utility in forming complex polycyclic structures (Komatsu, Jinbu, Gillette, & West, 1988).

properties

IUPAC Name |

2,4,6-trimethylhept-3-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-8(2)6-10(5)7-9(3)4/h6,8-9H,7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBKYWWEBIJMOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=CC(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657608 |

Source

|

| Record name | 2,4,6-Trimethylhept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethylhept-3-ene | |

CAS RN |

126690-66-2 |

Source

|

| Record name | 2,4,6-Trimethylhept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-, (1R,2R,3R,4S)-rel- (9CI)](/img/no-structure.png)

![Tetrasodium;5-[[4-[4-[[2,4-diamino-5-[[8-oxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-oxidobenzoate](/img/structure/B593014.png)

![[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone](/img/structure/B593018.png)